molecular formula C9H6BrNOS B1330313 2-(4-Bromophenyl)-2-oxoethyl thiocyanate CAS No. 65679-14-3

2-(4-Bromophenyl)-2-oxoethyl thiocyanate

Cat. No. B1330313
CAS RN: 65679-14-3
M. Wt: 256.12 g/mol
InChI Key: PIXLLQKMZXDTOU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

2-(4-Bromophenyl)-2-oxoethyl thiocyanate is soluble in organic solvents, including ethanol, acetone, and chloroform. It has a melting point of approximately 85-87℃ and a boiling point of approximately 414℃.

Scientific Research Applications

Thiazole Ring—A Biologically Active Scaffold

  • Scientific Field : Pharmacology
  • Application Summary : Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
  • Methods of Application : A literature survey regarding the topics from the year 2015 up to now was carried out .
  • Results : Nearly 124 research articles were found, critically analyzed, and arranged regarding the synthesis and biological activities of thiazoles derivatives in the last 5 years .

4-(4-Bromophenyl)-thiazol-2-amine derivatives

  • Scientific Field : Pharmacology
  • Application Summary : A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by physicochemical and spectral characteristics .
  • Results : The results are not specified in the source .

Future Directions

While specific future directions for 2-(4-Bromophenyl)-2-oxoethyl thiocyanate are not mentioned in the sources I found, research into related compounds suggests potential applications in combating antimicrobial and anticancer drug resistance . These compounds have shown promising results in in vitro studies and could potentially be used as lead compounds for rational drug designing .

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXLLQKMZXDTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288524
Record name 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-oxoethyl thiocyanate

CAS RN

65679-14-3, 55796-76-4
Record name 65679-14-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMOPHENACYL THIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,4′-dibromoacetophenone (56.08 g, 0.20 mol) and potassium thiocyanate (21.57 g, 0.22 mol) in 1 L of absolute ethanol was stirred under nitrogen at room temperature for 5 h. The reaction was added to 2 L of water and the mixture stirred at room temperature for 2 h. The solid present was collected by filtration, rinsed with water, ice-cold ethanol, hexane, and then dried under high vacuum to give 2-(4-bromophenyl)-2-oxoethyl thiocyanate (50.39 g, 98%) as a white solid, mp 148-149° C.
Quantity
56.08 g
Type
reactant
Reaction Step One
Quantity
21.57 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

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